molecular formula C11H8ClNO B3056171 4-Chloro-1-naphthamide CAS No. 6948-43-2

4-Chloro-1-naphthamide

Cat. No.: B3056171
CAS No.: 6948-43-2
M. Wt: 205.64 g/mol
InChI Key: XQMOLOBPEVYGIY-UHFFFAOYSA-N
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Description

4-Chloro-1-naphthamide is an organic compound with the molecular formula C11H8ClNO It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and an amide group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthamide can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-naphthoic acid with ammonia or an amine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as chlorination of naphthalene followed by amide formation under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthamide derivatives, while oxidation can produce naphthoic acids .

Scientific Research Applications

4-Chloro-1-naphthamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-1-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This action can help alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-naphthamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit monoamine oxidase selectively makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloronaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMOLOBPEVYGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288409
Record name MLS000737310
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-43-2
Record name MLS000737310
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737310
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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